molecular formula C16H26O4 B14364997 Dibutyl cyclohex-1-ene-1,2-dicarboxylate CAS No. 92687-40-6

Dibutyl cyclohex-1-ene-1,2-dicarboxylate

Cat. No.: B14364997
CAS No.: 92687-40-6
M. Wt: 282.37 g/mol
InChI Key: WRIWGGVICWGSNJ-UHFFFAOYSA-N
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Description

Dibutyl cyclohex-1-ene-1,2-dicarboxylate is a chemical compound with the molecular formula C₁₆H₂₆O₄ and a molecular weight of 282.375 g/mol . It is known for its unique structure, which includes a cyclohexene ring substituted with two carboxylate groups and two butyl groups. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibutyl cyclohex-1-ene-1,2-dicarboxylate typically involves the esterification of cyclohex-1-ene-1,2-dicarboxylic acid with butanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and temperature control to optimize yield and purity. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Dibutyl cyclohex-1-ene-1,2-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dibutyl cyclohex-1-ene-1,2-dicarboxylate is utilized in several scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.

    Medicine: Research explores its potential as a drug intermediate or a model compound for studying drug metabolism.

    Industry: It is used in the production of plasticizers, resins, and coatings.

Mechanism of Action

The mechanism of action of dibutyl cyclohex-1-ene-1,2-dicarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release cyclohex-1-ene-1,2-dicarboxylic acid, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dibutyl cyclohex-1-ene-1,2-dicarboxylate is unique due to its cyclohexene ring, which imparts different chemical reactivity and physical properties compared to its aromatic counterparts. This uniqueness makes it valuable for specific applications where the cyclohexene ring’s properties are advantageous .

Properties

CAS No.

92687-40-6

Molecular Formula

C16H26O4

Molecular Weight

282.37 g/mol

IUPAC Name

dibutyl cyclohexene-1,2-dicarboxylate

InChI

InChI=1S/C16H26O4/c1-3-5-11-19-15(17)13-9-7-8-10-14(13)16(18)20-12-6-4-2/h3-12H2,1-2H3

InChI Key

WRIWGGVICWGSNJ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C(CCCC1)C(=O)OCCCC

Origin of Product

United States

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